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Compound of Interest

Compound Name: Irdabisant Hydrochloride

Cat. No.: B12409709 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the drug-drug interaction (DDI) potential of

Irdabisant Hydrochloride with Cytochrome P450 (CYP) enzymes. The following sections

include a summary of available data, detailed experimental methodologies for assessing CYP

interactions, troubleshooting guides, and frequently asked questions.

Irdabisant Hydrochloride and CYP Enzyme
Interaction Data
Currently, publicly available data on the interaction of Irdabisant Hydrochloride with CYP

enzymes is limited. The primary finding indicates a low potential for DDI mediated by CYP

inhibition.

Table 1: Summary of In Vitro CYP450 Inhibition Potential
of Irdabisant Hydrochloride
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CYP Isoform Result (IC50) Interpretation

CYP1A2 > 30 µM[1] Low Inhibition Potential

CYP2C9 > 30 µM[1] Low Inhibition Potential

CYP2C19 > 30 µM[1] Low Inhibition Potential

CYP2D6 > 30 µM[1] Low Inhibition Potential

CYP3A4 > 30 µM[1] Low Inhibition Potential

Note: There is no publicly available information regarding the potential of Irdabisant
Hydrochloride to induce CYP enzymes or which CYP enzymes are responsible for its

metabolism.

Experimental Protocols
While specific experimental details for the Irdabisant studies are not available, this section

outlines standardized and widely accepted methodologies for key in vitro DDI assays.

In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of a test compound against various CYP isoforms.

Objective: To determine the concentration of Irdabisant Hydrochloride required to inhibit the

activity of major CYP enzymes by 50%.

Materials:

Human liver microsomes (HLM)

Irdabisant Hydrochloride

CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for

CYP2C9)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9)

Acetonitrile or other suitable organic solvent for quenching the reaction

96-well plates

LC-MS/MS system for analysis

Methodology:

Preparation of Reagents:

Prepare stock solutions of Irdabisant Hydrochloride, probe substrates, and positive

controls in an appropriate solvent (e.g., DMSO).

Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical

concentration range for the test compound is 0.1 to 100 µM.

Incubation:

In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test

compound (Irdabisant Hydrochloride) or positive control inhibitor at various

concentrations.

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate and the

NADPH regenerating system.

Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the

linear range.

Reaction Termination and Sample Preparation:
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Stop the reaction by adding a quenching solution, such as cold acetonitrile, which may

also contain an internal standard for analytical purposes.

Centrifuge the plate to pellet the precipitated proteins.

Analysis:

Transfer the supernatant to a new plate for analysis.

Quantify the formation of the specific metabolite of the probe substrate using a validated

LC-MS/MS method.

Data Analysis:

Calculate the percent inhibition of CYP activity at each concentration of Irdabisant
Hydrochloride relative to the vehicle control.

Plot the percent inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g.,

a four-parameter logistic equation).

Preparation

Incubation AnalysisPrepare Reagents:
- Irdabisant HCl

- HLM
- Probe Substrates
- NADPH System

Combine Reagents in
96-well Plate Pre-incubate at 37°C Initiate Reaction with

Substrate & NADPH Incubate at 37°C Terminate Reaction Centrifuge LC-MS/MS Analysis Calculate IC50

Click to download full resolution via product page

Caption: Workflow for In Vitro CYP Inhibition Assay.

In Vitro CYP450 Induction Assay
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This protocol outlines a common method to assess the potential of a test compound to induce

the expression of CYP enzymes, typically using cultured human hepatocytes.

Objective: To determine if Irdabisant Hydrochloride increases the expression of key CYP

enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).

Materials:

Cryopreserved or fresh human hepatocytes

Cell culture medium and supplements

Irdabisant Hydrochloride

Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6,

Rifampicin for CYP3A4)

Prototypical substrates for activity measurement

Reagents for mRNA quantification (e.g., RNA extraction kits, reverse transcriptase, qPCR

reagents)

LC-MS/MS system for activity analysis

Methodology:

Cell Culture and Treatment:

Plate and culture human hepatocytes according to the supplier's instructions until a

confluent monolayer is formed.

Treat the cells with various concentrations of Irdabisant Hydrochloride, a vehicle control,

and positive controls for 48-72 hours. The medium is typically replaced daily with fresh

medium containing the test compound.

Assessment of Induction:

mRNA Analysis (qRT-PCR):
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At the end of the treatment period, lyse the cells and extract the total RNA.

Perform reverse transcription to synthesize cDNA.

Quantify the relative expression levels of the target CYP enzyme mRNA using

quantitative real-time PCR (qRT-PCR). Normalize the data to a housekeeping gene.

Enzyme Activity Analysis:

Wash the cells and incubate them with a probe substrate specific for the CYP enzyme

of interest.

After a set incubation time, collect the supernatant and analyze the formation of the

metabolite by LC-MS/MS.

Data Analysis:

mRNA Fold Induction: Calculate the fold change in mRNA expression for the treated cells

relative to the vehicle control.

Enzyme Activity: Determine the rate of metabolite formation and compare it to the vehicle

control to assess the increase in enzyme activity.

Evaluate the concentration-dependent response and compare the induction potential to

that of the positive controls.

Troubleshooting Guide & FAQs
Q1: My IC50 values for the positive control are outside the expected range. What could be the

issue?

A1:

Reagent Quality: Ensure the purity and proper storage of the positive control, probe

substrates, and human liver microsomes. The activity of microsomes can vary between lots

and can degrade with improper handling.
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Incubation Conditions: Verify the incubation time, temperature, and pH of the buffer. Ensure

that the reaction is within the linear range with respect to time and protein concentration.

NADPH Regeneration: The NADPH regenerating system may not be optimal. Check the age

and concentration of the components.

Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve the

compounds can inhibit CYP activity. Ensure the final solvent concentration in the incubation

is low (typically ≤ 1%).

Q2: I am observing high variability between replicate wells in my inhibition assay. What are the

possible causes?

A2:

Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to

significant variability. Use calibrated pipettes and proper pipetting techniques.

Incomplete Mixing: Ensure all components in the wells are thoroughly mixed before starting

the incubation.

Edge Effects: In 96-well plates, the outer wells can be prone to evaporation, leading to

changes in reagent concentrations. Consider not using the outer wells for critical

measurements or take precautions to minimize evaporation.

Compound Precipitation: The test compound may be precipitating at higher concentrations in

the aqueous incubation buffer. Visually inspect the wells for any signs of precipitation.

Q3: The data suggests Irdabisant has a low potential for CYP inhibition (IC50 > 30 µM). Does

this mean there is no risk of drug-drug interactions?

A3: While an IC50 value greater than 30 µM generally indicates a low risk of direct CYP

inhibition, it does not completely rule out the possibility of DDIs. Other factors to consider

include:

Clinical Exposure: If the therapeutic plasma concentrations of Irdabisant are very high, even

weak inhibition could become clinically relevant.
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CYP Induction: Irdabisant could potentially induce CYP enzymes, leading to increased

metabolism of co-administered drugs. Data on CYP induction by Irdabisant is currently

unavailable.

Metabolism of Irdabisant: The metabolic pathway of Irdabisant is unknown. If it is a substrate

for a specific CYP enzyme, co-administration with a potent inhibitor of that enzyme could

increase Irdabisant's plasma concentrations.

Transporter-Mediated Interactions: Drug-drug interactions can also occur at the level of drug

transporters (e.g., P-glycoprotein, OATPs).

Q4: How do I interpret the results of a CYP induction assay?

A4: The results are typically evaluated based on the fold induction of mRNA or the increase in

enzyme activity compared to a vehicle control. Regulatory agencies provide guidance on how

to interpret these results. For example, a fold induction of mRNA greater than 2-fold and a

concentration-dependent increase are often considered positive signals that may warrant

further investigation. The induction potential is also compared to that of known clinical inducers

(positive controls).

CYP Inhibition
CYP Induction Irdabisant Metabolism

Irdabisant Hydrochloride

IC50 > 30 µM for
CYP1A2, 2C9, 2C19, 2D6, 3A4 No Available Data No Available Data

Low Risk of
Direct Inhibition

Overall DDI Potential

Induction Potential
Unknown

Metabolic Pathway
Unknown
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Click to download full resolution via product page

Caption: Irdabisant's DDI Potential Assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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